molecular formula C9H6F3NO2 B2711088 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1187984-10-6

8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2711088
CAS No.: 1187984-10-6
M. Wt: 217.147
InChI Key: MZAVJMWMCIMGNZ-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that features a trifluoromethyl group attached to a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with trifluoroacetic anhydride to form an intermediate, which then undergoes cyclization to yield the desired benzoxazine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological activities. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its benzoxazine ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

IUPAC Name

8-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)5-2-1-3-6-8(5)15-4-7(14)13-6/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAVJMWMCIMGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC(=C2O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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